CCK2R as a therapeutic target in medullary thyroid carcinoma
CCK2R as a therapeutic target in medullary thyroid carcinoma
An In-depth Technical Guide on the Cholecystokinin (B1591339) 2 Receptor (CCK2R) as a Therapeutic Target in Medullary Thyroid Carcinoma
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Medullary thyroid carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid, presents a significant therapeutic challenge, particularly in its advanced and metastatic stages. The cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor, is overexpressed in over 90% of MTCs, making it a highly promising target for novel diagnostic and therapeutic strategies.[1][2] This technical guide provides a comprehensive overview of CCK2R as a therapeutic target in MTC, detailing its signaling pathways, preclinical evidence, and the clinical translation of CCK2R-targeted agents. Particular focus is given to peptide receptor radionuclide therapy (PRRT), a promising modality that utilizes radiolabeled peptides to deliver cytotoxic radiation directly to tumor cells. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology and nuclear medicine.
The Cholecystokinin 2 Receptor (CCK2R) in Medullary Thyroid Carcinoma
The CCK2R, also known as the gastrin receptor, is a key player in the pathophysiology of MTC. Its endogenous ligands are the peptide hormones cholecystokinin (CCK) and gastrin. In MTC, the activation of CCK2R by these ligands has been shown to promote cell proliferation and stimulate the secretion of calcitonin, a key biomarker for MTC.[3][4][5] The high incidence of CCK2R expression in MTC, including in early-stage tumors, underscores its potential as a therapeutic target.[3][6] However, it has been observed that CCK2R expression may be lower in advanced or metastasized tumors.[3][6]
CCK2R Signaling Pathways
Upon ligand binding, CCK2R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that drive tumor growth and hormone secretion. The primary signaling mechanism involves the coupling to Gαq and Gα12/13 proteins.
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors that influence cell proliferation, differentiation, and secretion.
-
MAPK/ERK Pathway: The activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical downstream consequence of CCK2R signaling and a major driver of cell proliferation.
-
Other Associated Pathways: Research also points to the involvement of other signaling pathways in CCK2R-mediated effects, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the JAK2/STAT3 pathway.
Preclinical Development of CCK2R-Targeted Agents
The high expression of CCK2R in MTC has spurred the development of various targeting agents, primarily peptide analogs of minigastrin and cholecystokinin. These peptides are often coupled to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to enable radiolabeling with diagnostic or therapeutic radionuclides.
Key Radiopharmaceuticals and Preclinical Data
Several radiolabeled CCK2R ligands have undergone extensive preclinical evaluation. The following table summarizes key quantitative data for some of the most promising candidates.
| Radiopharmaceutical | Peptide Analog | Radionuclide(s) | Binding Affinity (IC50, nM) | Tumor Uptake (%ID/g) | Animal Model | Reference |
| [111In]In-CP04 | DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | 111In | ~1.5 | 9.24 ± 1.35 (4h) | A431-CCK2R xenografts | [2] |
| [68Ga]Ga-DOTA-MGS5 | DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal-NH2 | 68Ga | Subnanomolar range | >20 (1h) | A431-CCK2R xenografts | [7] |
| [177Lu]Lu-PP-F11N | DOTA-(d-Glu)6-Ala-Tyr-Gly-Trp-Nle-Asp-PheNH2 | 177Lu | Not explicitly stated | ~7.5 (24h) | A431-CCK2R xenografts | [8] |
| [68Ga]Ga-DOTA-CCK-66 | DOTA-CCK-66 | 68Ga | Not explicitly stated | 19.63 ± 3.35 (2h) | AR42J xenografts | [9] |
| [68Ga]Ga-DOTA-CCK2R-dimer | Dimeric CCK2R-targeted agent | 68Ga | Not explicitly stated | 26.13 ± 6.21 (2h) | AR42J xenografts | [9] |
Note: %ID/g denotes the percentage of injected dose per gram of tissue.
Preclinical therapy studies have demonstrated the potential of CCK2R-targeted PRRT. For instance, treatment with 225Ac-PP-F11N in a mouse model resulted in a dose-dependent inhibition of tumor growth and extended survival.[8]
Clinical Translation and Patient Data
The promising preclinical results have led to the clinical investigation of several CCK2R-targeted radiopharmaceuticals for both diagnostic imaging and PRRT in MTC patients.
Diagnostic Imaging
PET/CT imaging with 68Ga-labeled CCK2R analogs, such as 68Ga-DOTA-MGS5 and 68Ga-DOTA-CCK-66, has demonstrated the ability to visualize MTC lesions with high sensitivity.[5][10] Clinical studies have shown that these tracers can detect local recurrences, as well as lymph node, liver, and bone metastases.[5]
Peptide Receptor Radionuclide Therapy (PRRT)
PRRT with β-emitting radionuclides like 177Lu and 90Y offers a targeted therapeutic approach. An early pilot study using a 90Y-labeled minigastrin analog reported partial remission in 4 out of 8 patients with advanced MTC.[11] More recent studies are evaluating newer agents with improved properties.
Clinical Dosimetry and Response Data
The following tables summarize key clinical data from studies involving CCK2R-targeted radiopharmaceuticals.
Table 1: Human Dosimetry Data for CCK2R-Targeted Radiopharmaceuticals
| Radiopharmaceutical | Effective Dose (mSv/MBq) | Critical Organ(s) | Absorbed Dose to Critical Organ(s) (mGy/MBq) | Reference |
| [68Ga]Ga-DOTA-CCK-66 | 0.030 ± 0.006 | Urinary Bladder, Stomach | 0.269 ± 0.103 (Bladder), 0.098 ± 0.077 (Stomach) | [4] |
| [68Ga]Ga-DOTA-MGS5 | 0.023 ± 0.007 | Urinary Bladder, Stomach, Kidneys | Not explicitly stated in this format | [1] |
| [177Lu]Lu-PP-F11N | Not explicitly stated | Stomach, Kidneys | 0.42 (Stomach), 0.11 (Kidneys) | [6] |
Table 2: Clinical Response to CCK2R-Targeted PRRT in MTC
| Radiopharmaceutical | Number of Patients | Response Rate | Noteworthy Findings | Reference |
| [90Y]Y-DTPA-Glu1-minigastrin | 8 | 50% Partial Remission, 25% Stable Disease | Nephrotoxicity and bone marrow toxicity were limiting factors. | [11] |
| [177Lu]Lu-DOTATATE (mixed MTC/NET cohort) | 43 (MTC subgroup) | 62% Response Rate (RECIST 1.1) | Favorable response in MTC patients treated with an SSTR-targeting agent, highlighting the heterogeneity of receptor expression. | [12] |
Key Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the context of CCK2R research in MTC.
RT-PCR for CCK2R Expression
Objective: To detect and quantify CCK2R mRNA expression in MTC tissue and cell lines.
Methodology:
-
RNA Extraction: Total RNA is extracted from fresh-frozen tumor tissue or cultured MTC cells (e.g., TT cells) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript II, Invitrogen) and oligo(dT) primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the human CCK2R gene. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified for normalization.
-
Analysis: The PCR products are visualized by agarose (B213101) gel electrophoresis. For quantitative RT-PCR (qRT-PCR), a fluorescent dye (e.g., SYBR Green) is used, and the amplification is monitored in real-time. Relative expression levels are calculated using the ΔΔCt method.
Immunohistochemistry for CCK2R Protein Detection
Objective: To visualize the localization of CCK2R protein in MTC tissue sections.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded MTC tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C.
-
Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution (e.g., serum-free protein block).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for CCK2R.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
Radiopharmaceutical Preparation: 68Ga-Labeling of a DOTA-Peptide
Objective: To radiolabel a DOTA-conjugated CCK2R peptide with Gallium-68 for PET imaging.
Methodology:
-
Generator Elution: 68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCl.
-
Reaction Mixture Preparation: The DOTA-peptide is dissolved in a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for labeling (typically pH 3.5-4.5).
-
Labeling Reaction: The 68Ga eluate is added to the peptide solution and incubated at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).
-
Quality Control: The radiochemical purity of the final product is determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
-
Purification and Formulation: If necessary, the radiolabeled peptide is purified using a C18 Sep-Pak cartridge and formulated in a physiologically compatible solution for injection.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor uptake of a radiolabeled CCK2R ligand in an animal model of MTC.
Methodology:
-
Animal Model: An MTC xenograft model is established by subcutaneously inoculating MTC cells (e.g., TT cells) into immunocompromised mice (e.g., nude or SCID mice).
-
Radiotracer Administration: Once the tumors reach a suitable size, the radiolabeled CCK2R ligand is administered intravenously via the tail vein.
-
Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized, and various organs and tissues, including the tumor, blood, muscle, kidneys, liver, and stomach, are collected.
-
Radioactivity Measurement: The collected tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are calculated to assess targeting efficacy.
Future Directions and Conclusion
The CCK2R remains a highly attractive target for the development of novel theranostics for MTC. Future research will likely focus on:
-
Development of New Ligands: Engineering of next-generation CCK2R ligands with improved affinity, stability, and pharmacokinetic properties, including multimeric compounds.
-
Combination Therapies: Investigating the synergistic effects of CCK2R-targeted PRRT with other systemic therapies, such as tyrosine kinase inhibitors (TKIs) or immunotherapy.
-
Alpha-Particle Therapy: Exploring the use of alpha-emitting radionuclides (e.g., 225Ac, 213Bi) for CCK2R-targeted therapy, which may offer higher cytotoxicity and efficacy, particularly for micrometastases.
-
Patient Stratification: Identifying biomarkers to better select MTC patients who are most likely to benefit from CCK2R-targeted therapies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A novel CCK2/gastrin receptor-localizing radiolabeled peptide probe for personalized diagnosis and therapy of patients with progressive or metastatic medullary thyroid carcinoma: a multicenter phase I GRAN-T-MTC study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimeric CCK2R radiotheranostic tracers synergize with mTOR inhibition for enhanced tumor therapy [thno.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Update on Targeted Therapy in Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
